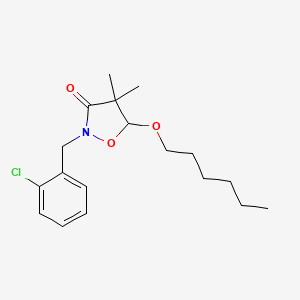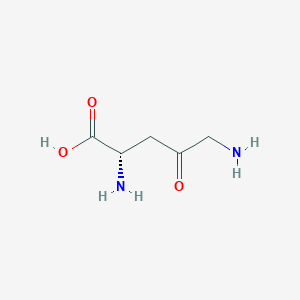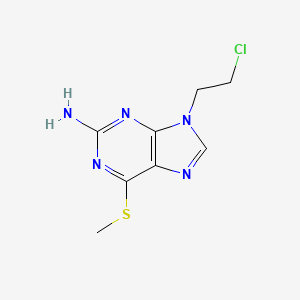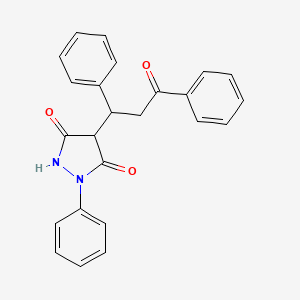![molecular formula C19H10N4O3S B12922984 2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid CAS No. 918880-58-7](/img/structure/B12922984.png)
2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of multi-component reactions and sonochemical methods to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid has several scientific research applications:
作用機序
The mechanism of action of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory and oxidative stress pathways .
類似化合物との比較
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of pharmacological activities.
Pyrimidine derivatives: Known for their anti-inflammatory and antimicrobial properties.
Indole derivatives: These compounds also exhibit diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid stands out due to its unique combination of a thiazolopyrimidine core with a benzoic acid moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
918880-58-7 |
|---|---|
分子式 |
C19H10N4O3S |
分子量 |
374.4 g/mol |
IUPAC名 |
2-[2-cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid |
InChI |
InChI=1S/C19H10N4O3S/c20-8-12-7-11(17-23-14-9-21-10-22-18(14)27-17)5-6-15(12)26-16-4-2-1-3-13(16)19(24)25/h1-7,9-10H,(H,24,25) |
InChIキー |
YQMYXIBEOGCOQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)


![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)


![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)



![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
